molecular formula C15H9Cl3N2 B2407312 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole CAS No. 1238384-78-5

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole

Cat. No.: B2407312
CAS No.: 1238384-78-5
M. Wt: 323.6
InChI Key: FJPCXDQEACCBTM-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and chlorophenyl groups

Preparation Methods

The synthesis of 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the chloro substituents.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chloro groups.

Scientific Research Applications

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The chloro and chlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1,3,5-Tris(4-chlorophenyl)benzene: This compound also contains multiple chlorophenyl groups but differs in its core structure, which is a benzene ring instead of a pyrazole ring.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has a similar chloro substitution but includes a trifluoromethyl group and an isocyanate functional group, leading to different reactivity and applications.

    3,5-Bis(trifluoromethyl)benzyl chloride: This compound features trifluoromethyl groups instead of chlorophenyl groups, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCXDQEACCBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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